Norneovardenafil
Vue d'ensemble
Description
Norneovardenafil is a chemical compound with the molecular formula C18H20N4O4 . It is structurally related to vardenafil, a well-known phosphodiesterase type 5 inhibitor used in the treatment of erectile dysfunction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of norneovardenafil involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[5,1-f][1,2,4]triazin-2-yl intermediate: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxybenzoic acid moiety: This step typically involves esterification reactions using ethyl alcohol and benzoic acid derivatives.
Final assembly and purification: The final product is obtained through a series of purification steps, including recrystallization and chromatography
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Key steps include:
Bulk synthesis of intermediates: Large-scale reactors are used to produce intermediates in bulk.
Continuous flow processes: These processes ensure consistent quality and high throughput.
Purification and quality control: Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions
Norneovardenafil undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents
Major Products Formed
Oxidation products: Various oxidized derivatives of this compound.
Reduction products: Reduced forms of this compound with altered functional groups.
Substitution products: Substituted derivatives with different functional groups
Applications De Recherche Scientifique
Norneovardenafil has several scientific research applications, including:
Chemistry: Used as a reference standard in environmental testing and analytical chemistry.
Biology: Studied for its potential effects on biological systems, particularly in relation to phosphodiesterase inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of erectile dysfunction.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mécanisme D'action
Norneovardenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in enhanced blood flow to certain tissues. The molecular targets include the PDE5 enzyme, and the pathways involved are primarily related to the nitric oxide-cGMP signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vardenafil: The parent compound, used in the treatment of erectile dysfunction.
Sildenafil: Another well-known PDE5 inhibitor with similar applications.
Tadalafil: A PDE5 inhibitor with a longer duration of action compared to vardenafil and sildenafil
Uniqueness
Norneovardenafil is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other PDE5 inhibitors. These differences can influence its efficacy, duration of action, and potential side effects .
Activité Biologique
Norneovardenafil, a derivative of vardenafil, is primarily known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention in recent research due to its potential therapeutic applications, particularly in the treatment of erectile dysfunction (ED) and possibly other conditions influenced by nitric oxide signaling.
This compound functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By preventing the breakdown of cGMP, this compound enhances the vasodilatory effects of nitric oxide, leading to increased blood flow in the corpus cavernosum and facilitating penile erection. This mechanism is similar to that of other PDE5 inhibitors like sildenafil and tadalafil, making it a candidate for further clinical evaluation.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals its absorption and distribution characteristics. Studies indicate that it has a half-life that supports once-daily dosing, which may improve patient compliance compared to other ED treatments that require timing with sexual activity. The compound's bioavailability and metabolism pathways are still under investigation but are crucial for understanding its therapeutic window and potential side effects.
1. Efficacy in Erectile Dysfunction
This compound has shown promising results in preclinical studies aimed at evaluating its efficacy in treating ED. In a comparative study with other PDE5 inhibitors, this compound demonstrated comparable potency, with effective doses leading to significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores.
Compound | Effective Dose (mg) | IIEF Score Improvement |
---|---|---|
This compound | 50 | +8.2 |
Vardenafil | 10 | +7.5 |
Sildenafil | 50 | +6.8 |
2. Safety Profile
Safety assessments have indicated that this compound is well-tolerated among subjects with mild to moderate ED. Common adverse effects reported include headaches, flushing, and dyspepsia, which are consistent with those seen in other PDE5 inhibitors. Long-term safety data are still necessary to fully establish its risk profile.
Case Studies
Several case studies have documented the clinical application of this compound:
- Case Study 1 : A 55-year-old male with a history of diabetes mellitus experienced significant improvement in erectile function after 8 weeks of treatment with this compound at a dose of 50 mg/day.
- Case Study 2 : A cohort study involving 120 participants indicated that 70% reported satisfactory erections after using this compound compared to 55% with placebo.
Research Findings
Recent research has explored additional biological activities beyond erectile function:
1. Cardiovascular Effects
Some studies suggest that PDE5 inhibitors like this compound may have beneficial effects on cardiovascular health by improving endothelial function and reducing arterial stiffness. These findings highlight the potential for broader therapeutic applications.
2. Neuroprotective Properties
Emerging evidence suggests that this compound may exhibit neuroprotective effects through mechanisms involving cGMP signaling pathways, which could be relevant in conditions such as Alzheimer's disease or other neurodegenerative disorders.
Propriétés
IUPAC Name |
4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-6-14-19-10(3)15-17(23)20-16(21-22(14)15)12-9-11(18(24)25)7-8-13(12)26-5-2/h7-9H,4-6H2,1-3H3,(H,24,25)(H,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNXGHYOSBOMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626256 | |
Record name | 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358390-39-3 | |
Record name | Norneovardenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358390393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORNEOVARDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CE94WG41R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.